molecular formula C14H12N2O3 B15140643 Nrf2-ARE/hMAO-B/QR2 modulator 1

Nrf2-ARE/hMAO-B/QR2 modulator 1

Cat. No.: B15140643
M. Wt: 256.26 g/mol
InChI Key: SFKGQKWKUGEJCM-RMKNXTFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nrf2-ARE/hMAO-B/QR2 modulator 1 involves the use of Resveratrol as a starting material. The synthetic route typically includes steps such as hydroxylation, esterification, and amination under controlled conditions. Specific reagents and catalysts are used to achieve the desired modifications on the Resveratrol backbone .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of industrial-grade solvents, catalysts, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Nrf2-ARE/hMAO-B/QR2 modulator 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and properties .

Mechanism of Action

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-prop-2-ynyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C14H12N2O3/c1-3-10-16-14(17)19-13(15-16)9-6-11-4-7-12(18-2)8-5-11/h1,4-9H,10H2,2H3/b9-6+

InChI Key

SFKGQKWKUGEJCM-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)O2)CC#C

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN(C(=O)O2)CC#C

Origin of Product

United States

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